2- to 10-Fold Higher Fibrinolytic Potency of Orniplabin Versus Early-Generation SMTPs and Staplabin
Orniplabin (SMTP-7) demonstrates 2- to 10-fold higher potency in enhancing urokinase-catalyzed plasminogen activation, fibrin binding of plasminogen, and plasminogen-mediated fibrinolysis compared to staplabin and previously isolated SMTP congeners [1].
| Evidence Dimension | Potency (effective concentration for fibrinolysis enhancement) |
|---|---|
| Target Compound Data | 80–150 μM (producing 2- to 12-fold increase in fibrinolytic parameters) |
| Comparator Or Baseline | Staplabin and early SMTP congeners (SMTP-1 through SMTP-6): 150–800 μM required to exert comparable effects |
| Quantified Difference | 2- to 10-fold higher potency (effective concentration approximately 2- to 10-fold lower) |
| Conditions | In vitro biochemical assays; urokinase-catalyzed plasminogen activation; fibrin binding of plasminogen; urokinase- and plasminogen-mediated fibrinolysis |
Why This Matters
Procurement of earlier-generation or lower-potency SMTP congeners would require 2- to 10-fold higher compound quantities to achieve equivalent in vitro fibrinolytic effects, directly impacting experimental cost and feasibility.
- [1] Hu W, Ohyama S, Hasumi K. Activation of fibrinolysis by SMTP-7 and -8, novel staplabin analogs with a pseudosymmetric structure. J Antibiot (Tokyo). 2000;53(3):241-247. PMID: 10819294 View Source
